molecular formula C19H16O4 B565621 (R)-Warfarin CAS No. 5543-58-8

(R)-Warfarin

Numéro de catalogue B565621
Numéro CAS: 5543-58-8
Poids moléculaire: 308.333
Clé InChI: PJVWKTKQMONHTI-OAHLLOKOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-Warfarin is a synthetic version of the naturally occurring anticoagulant dicoumarol, which is derived from sweet clover. It is one of the most widely used anticoagulants in the world, and has been used for over 60 years to prevent and treat thromboembolic disorders. Warfarin is used to reduce the risk of stroke, pulmonary embolism, and deep vein thrombosis, and is also used to prevent clotting in patients with artificial heart valves. Despite its widespread use, the exact mechanism of action of (R)-Warfarin is still not fully understood.

Applications De Recherche Scientifique

  • A novel method using ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed to profile enantiomeric hydroxywarfarins and warfarin in human plasma. This method is crucial for understanding the stereo-specific metabolism of warfarin and may lead to improved patient outcomes during anticoagulant therapy by identifying suitable biomarkers or predictive markers (Jones, Boysen, & Miller, 2011).

  • Clinical Pharmacogenetics Implementation Consortium Guidelines emphasize the role of CYP2C9 and VKORC1 genotypes in estimating therapeutic warfarin dose, highlighting the genetic factors influencing warfarin metabolism and dosage variability (Johnson et al., 2011).

  • An in-depth exploration of warfarin metabolism and its clinical relevance has been conducted. The study discusses how advanced analytical methods have facilitated the identification of clinically relevant metabolic pathways for warfarin, aiding in patient response analysis and phenotyping applications (Jones & Miller, 2011).

  • Research into the stereospecific metabolism of R- and S-Warfarin by human hepatic cytosolic reductases reveals insights into the relative importance of reductive pathways for these drug enantiomers, impacting patient dose responses (Barnette et al., 2017).

  • The interactions of warfarin with drugs and food have been extensively reviewed, underscoring the importance of understanding drug interactions to mitigate complications in warfarin therapy (Wells, Holbrook, Crowther, & Hirsh, 1994).

  • A study analyzing the metabolism of R- and S-warfarin by CYP2C19 into hydroxywarfarins suggests that CYP2C19 plays a role in warfarin metabolism and could be a biomarker for patient response to therapy (Kim et al., 2013).

Propriétés

IUPAC Name

4-hydroxy-3-[(1R)-3-oxo-1-phenylbutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVWKTKQMONHTI-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Warfarin

CAS RN

5543-58-8, 40281-89-8
Record name (R)-Warfarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5543-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Warfarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005543588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-warfarin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name WARFARIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09CC5J5C8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Control, blank, and experimental reaction mixtures were made for each experiment. Control and blank reaction mixtures were made up with vitamin K and without vitamin K, respectively. Experimental reaction mixtures contained both vitamin K and a vitamin K antagonist. The control reaction mixture contained 3.00 ml of microsomal suspension, 0.81 ml of buffer II, 1.20 ml of an ATP-generating system (final concentrations: 1 mM ATP, 10 mM phosphocreatine, 2.5 mM Mg[acetate]2 ·4H2O, 20 μg/ml creatine phosphokinase [52 U/ml]), 0.60 ml of NADH (final concentration 2 mM), 0.30 ml of dithiothreitol (final concentration 7 mM) dissolved in buffer II, 0.060 ml of NaH14CO3 (1.0 μCi/μl; added 0.5 min prior to reaction initiation), and at the time of reaction initiation 0.030 ml of vitamin K1 (final concentration 20 μg/ml) diluted in 0.85% sodium chloride solution. This vitamin K concentration is associated with maximal in vitro incorporation of added H14CO3 into vitamin K-dependent substrate proteins (J. Biol. Chem. 251, 2770-2776). The blank reaction mixture consisted of the same components except that vitamin K was replaced by an equal volume of isotonic saline. The experimental reaction mixtures were made up in the same way as the control reaction mixtures with the exceptions that: (1) a volume of buffer II was replaced by a volume of buffer II containing an inhibitor of vitamin K-dependent carboxylation, and (2) all individual volumes were two-thirds of those in the control reaction mixtures. The sodium salts of TCP, phenindione, and warfarin were formed in aqueous sodium hydroxide solution (J. Am. Chem. Soc. 83, 2676-2679) and were freely soluble in buffer II at all concentrations used in these studies. Chloro-K1 was formulated as an oil-in-water emulsion with Tween 80 (5% v/v final concentration), while chloro-K3 was formulated as a suspension in Tween 80 (5% v/v final concentration) (Molecular Pharmacology 10, 373-380).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
microsomal suspension
Quantity
3 mL
Type
reactant
Reaction Step Thirteen
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Fifteen

Synthesis routes and methods II

Procedure details

To show that non-binding compounds do not significantly influence the FT-IR spectrum of a biological macromolecule when mixed with the biological macromolecule, 3 μg of NMT was mixed with 10 μg each of Bacitracin (trace 1), Erythromycin (2), Fusidic Acid (3) and a fungal extract (4) and a differential FT-IR spectrum of each sample was obtained (FIG. 3). The non-binding compounds did not alter the spectrum of NMT. However, a nonspecific binding compound, Warfarin (60 μg), did produce a detectable peak shift for NMT.
Quantity
10 μg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Q & A

Q1: What is the primary target of (R)-warfarin?

A1: Like its enantiomer, (S)-warfarin, (R)-warfarin targets Vitamin K epoxide reductase complex 1 (VKORC1). []

Q2: How does the inhibition of VKORC1 by (R)-warfarin impact coagulation?

A2: Inhibition of VKORC1 disrupts the vitamin K cycle, which is essential for the γ-carboxylation of vitamin K-dependent clotting factors II, VII, IX, and X, ultimately leading to reduced blood clotting. [, ]

Q3: Is the potency of (R)-warfarin comparable to (S)-warfarin?

A3: No, (R)-warfarin exhibits significantly lower anticoagulant activity compared to (S)-warfarin. Studies suggest that (S)-warfarin is 2–5 times more potent than its (R)-enantiomer. []

Q4: What is the molecular formula of (R)-warfarin?

A4: The molecular formula of (R)-warfarin is C19H16O4.

Q5: What is the molecular weight of (R)-warfarin?

A5: The molecular weight of (R)-warfarin is 308.33 g/mol.

Q6: Are there significant differences in the spectroscopic data between (R)-warfarin and (S)-warfarin?

A6: While both enantiomers share the same molecular formula and weight, their interactions with chiral environments, such as chiral stationary phases in chromatography, result in distinct spectroscopic behaviors, enabling their differentiation and individual analysis. [, , , , ]

Q7: Does (R)-warfarin exhibit any inherent catalytic properties?

A8: (R)-Warfarin itself does not possess catalytic activity. Its primary mechanism of action involves binding and inhibiting the enzyme VKORC1, rather than directly catalyzing chemical reactions. [, ]

Q8: Have there been computational studies investigating the interaction of (R)-warfarin with its target?

A8: While not explicitly detailed in the provided research, computational methods like molecular docking and molecular dynamics simulations are frequently employed to investigate drug-target interactions, providing valuable insights into binding modes and affinities. These techniques can be applied to (R)-warfarin to understand its binding to VKORC1.

Q9: How does the stereochemistry at the C9 position of warfarin affect its interaction with CYP2C9?

A10: Research suggests that the stereochemistry at the C9 position significantly influences the interaction of warfarin with CYP2C9. Specifically, the ring-closed form of (S)-warfarin exhibits a preferential interaction with CYP2C9, leading to its predominant metabolism. []

Q10: Does the C9 stereocenter influence the anticancer activity of warfarin neoglycosides?

A11: Surprisingly, research on warfarin neoglycosides suggests that the C9 stereocenter does not significantly affect their anticancer activity. Both (R)- and (S)-warfarin-derived neoglycosides display comparable potency against various cancer cell lines. []

Q11: What are the typical formulations of warfarin for clinical use?

A12: Warfarin is typically administered orally as a racemic mixture of (R)- and (S)-enantiomers in the form of tablets. []

Q12: How does the pharmacokinetic profile of (R)-warfarin differ from (S)-warfarin?

A13: (R)-warfarin generally exhibits a longer half-life and lower clearance compared to (S)-warfarin. This difference in pharmacokinetic behavior can be attributed to the stereoselective metabolism of warfarin enantiomers by CYP enzymes, particularly CYP2C9. [, , , ]

Q13: Is the clearance of (R)-warfarin affected by age?

A14: Yes, studies indicate that both total and free clearance of (R)-warfarin decrease with age, suggesting a potential need for dose adjustments in elderly patients. []

Q14: Does the presence of the low-dose VKORC1*2 haplotype influence the plasma ratio of (S)-warfarin to (R)-warfarin?

A16: Yes, patients with the VKORC12 haplotype exhibit a significantly different warfarin S/R ratio in their plasma compared to patients carrying high-dose haplotypes (VKORC13 or VKORC1*4). This difference is independent of CYP2C9 variants, suggesting the involvement of other factors linked to VKORC1 haplotypes. []

Q15: What is the impact of fluconazole on the metabolism of (R)-warfarin in vivo?

A17: Fluconazole, an antifungal agent, potently inhibits the metabolism of (R)-warfarin, primarily by suppressing CYP3A4 and other CYP isoforms responsible for its clearance. This interaction leads to a significant increase in the plasma concentration and duration of action of (R)-warfarin. [, ]

Q16: What in vitro models are used to study the metabolism of warfarin enantiomers?

A18: Human liver microsomes are commonly used as an in vitro model to investigate the metabolism of warfarin enantiomers. These microsomes contain the necessary CYP enzymes, particularly CYP2C9, which are responsible for the biotransformation of warfarin. [, , , , ]

Q17: How does the metabolic profile of (R)-warfarin differ from (S)-warfarin in human liver microsomes?

A19: (S)-Warfarin is primarily metabolized by CYP2C9 to (S)-7-hydroxywarfarin in human liver microsomes, whereas (R)-warfarin undergoes metabolism by multiple CYP enzymes, including CYP3A4, leading to the formation of various hydroxylated metabolites. []

Q18: Can in vitro data predict in vivo drug interactions involving warfarin metabolism?

A20: Yes, research indicates a strong correlation between in vitro data obtained from human liver microsomes and in vivo drug interactions affecting warfarin metabolism. Specifically, the inhibitory effects of compounds like fluconazole on (S)-warfarin metabolism observed in microsomal studies accurately predict the in vivo interaction, leading to increased warfarin exposure and enhanced anticoagulant effects. [, ]

Q19: Are there reported cases of warfarin resistance related to altered metabolism of (R)-warfarin?

A21: Yes, there are documented instances of warfarin resistance linked to exceptionally high clearance of (S)-warfarin. In such cases, despite requiring significantly higher warfarin doses to achieve therapeutic anticoagulation, the metabolism of (R)-warfarin remains largely unaffected. []

Q20: Does (R)-warfarin contribute to the overall toxicity profile of racemic warfarin?

A20: While both (R)- and (S)-warfarin contribute to the overall anticoagulant effect, the specific contribution of (R)-warfarin to the toxicity profile of racemic warfarin requires further investigation.

Q21: What analytical techniques are commonly employed for the separation and quantification of warfarin enantiomers?

A23: High-performance liquid chromatography (HPLC) coupled with chiral stationary phases is a widely used technique for separating and quantifying (R)- and (S)-warfarin enantiomers. This method provides the sensitivity and selectivity required for accurate measurement of warfarin enantiomer concentrations in biological samples. [, , , , ]

Q22: Can mass spectrometry be used in conjunction with HPLC for warfarin enantiomer analysis?

A24: Yes, mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), can be coupled with HPLC to further enhance the selectivity and sensitivity of warfarin enantiomer analysis. This combination allows for the identification and quantification of warfarin enantiomers even in complex biological matrices. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.